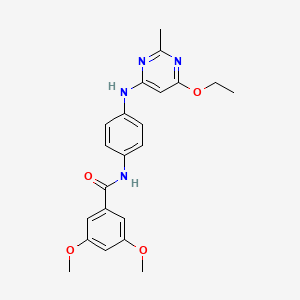

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-5-30-21-13-20(23-14(2)24-21)25-16-6-8-17(9-7-16)26-22(27)15-10-18(28-3)12-19(11-15)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJZGGRLYLGDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the pyrimidine ring: The pyrimidine ring can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.

Substitution reactions: The ethoxy and methyl groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.

Coupling with the phenyl ring: The amino group is introduced by coupling the pyrimidine derivative with a suitable aniline derivative under acidic or basic conditions.

Formation of the benzamide moiety: The final step involves the reaction of the amino-substituted phenyl derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of specific functional groups.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

- Core Structure : Isoxaben replaces the pyrimidine ring with an isoxazole heterocycle. The benzamide group has 2,6-dimethoxy substituents versus 3,5-dimethoxy in the target compound.

- Functional Impact : The 2,6-dimethoxy configuration in isoxaben optimizes herbicidal activity by targeting cellulose biosynthesis in plants. In contrast, the 3,5-dimethoxy arrangement in the target compound may alter steric interactions with biological targets .

- Synthesis : Isoxaben is synthesized via amide coupling, similar to methods in , but achieves higher commercial yields due to optimized industrial processes.

SiFA-M-FP,5 (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide

- Core Structure : Shares the 2,3-dimethoxybenzamide group but incorporates a fluorosilyl-modified pyrrolidine dione and thioether linker.

- Functional Impact : The fluorosilyl group enables radiopharmaceutical applications (e.g., PET imaging), while the target compound’s pyrimidine core may favor kinase inhibition .

- Synthesis : Achieved via Michael addition (49% yield) and HPLC purification, contrasting with the target compound’s likely amide-coupling route .

Key Observations :

- Heterocycle Influence : Pyrimidines exhibit stronger hydrogen-bonding capacity vs. isoxazoles due to additional nitrogen atoms, which could enhance target affinity in kinase or nucleic acid interactions.

- Synthetic Efficiency : Low yields in (18%) highlight challenges in amide-coupling reactions, whereas Michael addition (as in SiFA-M-FP,5) offers moderate efficiency (49%) .

Research Findings and Hypotheses

Physicochemical Properties

- Crystal Packing : Analogues like the V-shaped compound in exhibit intermolecular O–H···N hydrogen bonding, which may parallel the target compound’s solid-state behavior. Pyrimidine’s planar structure could promote π-π stacking, enhancing crystallinity .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the class of benzamides. Its complex structure suggests potential biological activities that merit detailed investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O4 |

| Molecular Weight | 408.458 g/mol |

| CAS Number | 946201-96-3 |

The structure features a pyrimidine ring linked to a phenyl group, which is further substituted with methoxy groups. This structural complexity may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its binding to specific proteins or enzymes, modulating their activity. Although specific molecular targets remain to be fully elucidated, preliminary studies suggest interactions with:

- Enzymes : Potential inhibition of key metabolic enzymes.

- Receptors : Possible modulation of receptor activity related to cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .

Anticancer Potential

Studies have explored the anticancer properties of similar benzamide compounds. For example, some derivatives have demonstrated significant cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation through interference with critical signaling pathways. The unique structural features of this compound may enhance its selectivity and potency against specific cancer types.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Results indicated that compounds with similar structural motifs showed IC50 values in the low micromolar range, suggesting significant antiproliferative effects.

- Mechanistic Studies : Research focusing on the mechanism of action revealed that certain benzamide derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cellular proliferation in cancerous tissues .

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, which are essential for its potential therapeutic application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.